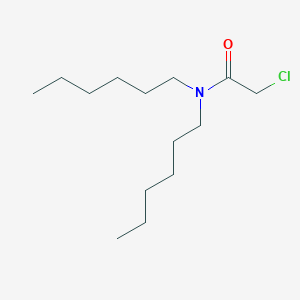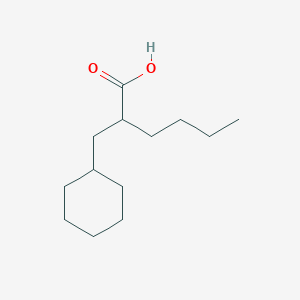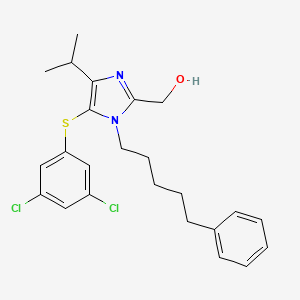
1H-Indol-5-amine,2,3-dihydro-2-methyl-,(2R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indol-5-amine,2,3-dihydro-2-methyl-,(2R)-(9CI) is an organic compound with a unique structure that includes an indoline ring substituted with a methyl group at the second position and an amine group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indol-5-amine,2,3-dihydro-2-methyl-,(2R)-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with indoline, which is commercially available.
Methylation: The indoline is methylated at the second position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Amination: The methylated indoline is then subjected to amination at the fifth position using an amine source such as ammonia or an amine derivative under suitable conditions.
Industrial Production Methods
Industrial production of 1H-Indol-5-amine,2,3-dihydro-2-methyl-,(2R)-(9CI) may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indol-5-amine,2,3-dihydro-2-methyl-,(2R)-(9CI) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced amine derivatives.
Substitution: N-substituted indoline derivatives.
Applications De Recherche Scientifique
1H-Indol-5-amine,2,3-dihydro-2-methyl-,(2R)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 1H-Indol-5-amine,2,3-dihydro-2-methyl-,(2R)-(9CI) involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing various biochemical pathways. The indoline ring structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-Methylindoline: Lacks the amine group at the fifth position.
5-Indolinamine: Lacks the methyl group at the second position.
2-Methylindole: Lacks the amine group and has a different ring structure.
Uniqueness
1H-Indol-5-amine,2,3-dihydro-2-methyl-,(2R)-(9CI) is unique due to the presence of both the methyl group at the second position and the amine group at the fifth position. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H12N2 |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
(2R)-2-methyl-2,3-dihydro-1H-indol-5-amine |
InChI |
InChI=1S/C9H12N2/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4,10H2,1H3/t6-/m1/s1 |
Clé InChI |
ZZIZDBJWSSJASG-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@@H]1CC2=C(N1)C=CC(=C2)N |
SMILES canonique |
CC1CC2=C(N1)C=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3,3'-Bipyridine]-4,5-diamine](/img/structure/B8744181.png)

![6-Benzyl-8-methyl-6,9-diazaspiro[4.5]decane](/img/structure/B8744202.png)


![5-Chloro-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-2-hydroxybenzamide](/img/structure/B8744219.png)







